Mirabegron-d8 is classified under the category of pharmaceutical compounds. Its molecular formula is , with a molecular weight of 404.56 g/mol. The deuterated version, indicated by the "d8," signifies that eight hydrogen atoms in the original mirabegron structure are replaced with deuterium, an isotope of hydrogen. This modification aids in various analytical applications, particularly in studies involving drug metabolism and distribution .
The synthesis of mirabegron-d8 involves several chemical reactions that typically start from common precursors used in the synthesis of non-deuterated mirabegron. The general synthetic pathway includes:
This method ensures high purity and yield, making it suitable for large-scale production .
The molecular structure of mirabegron-d8 retains the core framework of mirabegron but includes deuterium atoms instead of hydrogen at specified positions. The structural formula can be represented as follows:
Key structural features include:
The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, influencing its behavior in biological systems and analytical methods .
Mirabegron-d8 can participate in various chemical reactions similar to those involving mirabegron due to its structural similarity. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and dynamics of mirabegron-d8 in clinical settings .
Mirabegron-d8 functions as a selective beta-3 adrenergic agonist. Upon administration, it binds to beta-3 adrenergic receptors located in the bladder detrusor muscle, leading to:
Pharmacokinetic studies utilizing mirabegron-d8 provide insights into absorption, distribution, metabolism, and excretion processes due to its isotopic labeling .
Mirabegron-d8 serves several important roles in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4